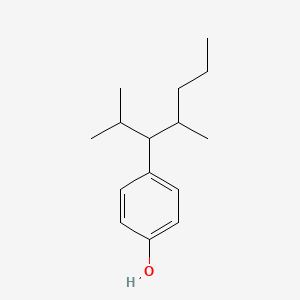

4-(2,4-Dimethylheptan-3-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dimethylheptan-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-5-6-12(4)15(11(2)3)13-7-9-14(16)10-8-13/h7-12,15-16H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQABNOBNXAJBFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C1=CC=C(C=C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726855 | |

| Record name | 4-(2,4-Dimethylheptan-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158978-65-4 | |

| Record name | 4-(2,4-Dimethylheptan-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 4 2,4 Dimethylheptan 3 Yl Phenol

Retrosynthetic Analysis and Identification of Key Precursors for 4-(2,4-Dimethylheptan-3-yl)phenol

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.inyoutube.comdeanfrancispress.com For 4-(2,4-Dimethylheptan-3-yl)phenol, the primary disconnection is the carbon-carbon bond between the phenolic ring and the alkyl side chain. This leads to two main retrosynthetic pathways, as illustrated below.

Scheme 1: Retrosynthetic Analysis of 4-(2,4-Dimethylheptan-3-yl)phenol

Pathway A: Electrophilic Aromatic Substitution. This approach considers the phenol (B47542) as the nucleophile and the 2,4-dimethylheptan-3-yl group as the electrophile. The key precursor would be phenol and a suitable electrophilic derivative of the 2,4-dimethylheptane (B1204451) system, such as an alkyl halide, alcohol, or alkene. This pathway logically leads to a Friedel-Crafts type reaction.

Pathway B: Nucleophilic Aromatic Substitution or Cross-Coupling. In this scenario, the phenolic ring is considered the electrophile, and the alkyl group is the nucleophile. This would involve a suitably functionalized phenol, such as a halophenol, and an organometallic reagent derived from 2,4-dimethylheptane. This pathway points towards transition metal-catalyzed cross-coupling reactions.

Based on this analysis, the key precursors for the synthesis of 4-(2,4-Dimethylheptan-3-yl)phenol can be identified as:

Phenol

2,4-Dimethylheptan-3-ol or the corresponding alkyl halide (for Friedel-Crafts alkylation)

An appropriate alkene precursor for the side chain

4-Halophenol (e.g., 4-bromophenol (B116583) or 4-iodophenol)

An organometallic reagent of the 2,4-dimethylheptan-3-yl group (e.g., a Grignard or organolithium reagent)

Exploration of Classical and Modern Approaches to Alkylphenol Synthesis

The synthesis of alkylphenols can be achieved through a variety of classical and modern synthetic methods. The choice of method often depends on the desired regioselectivity, the complexity of the alkyl group, and the availability of starting materials.

Regioselective Friedel-Crafts Alkylation Strategies

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring. wikipedia.orgmasterorganicchemistry.comnih.gov In the context of synthesizing 4-(2,4-Dimethylheptan-3-yl)phenol, this would involve the reaction of phenol with a suitable electrophilic precursor of the 2,4-dimethylheptan-3-yl side chain in the presence of a Lewis acid catalyst.

A plausible route would be the reaction of phenol with 2,4-dimethylheptan-3-ol or the corresponding alkyl halide. The use of a Lewis acid, such as AlCl₃ or FeCl₃, would generate a carbocation intermediate from the alkyl precursor, which would then be attacked by the electron-rich phenol ring. masterorganicchemistry.comyoutube.com

However, Friedel-Crafts alkylation is often plagued by several challenges:

Polyalkylation: The introduction of an alkyl group activates the aromatic ring, making it more susceptible to further alkylation.

Carbocation Rearrangements: The intermediate carbocation can rearrange to a more stable form, leading to a mixture of products with different alkyl chain structures. masterorganicchemistry.com

Regioselectivity: The hydroxyl group of phenol is an ortho-, para-directing group, which can lead to a mixture of 2- and 4-substituted products. Steric hindrance from the bulky 2,4-dimethylheptan-3-yl group would likely favor para-substitution.

To improve the regioselectivity, solid acid catalysts such as zeolites can be employed, which can offer shape selectivity and favor the formation of the para-isomer. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions at the Phenolic Ring

Modern synthetic chemistry offers powerful alternatives to classical methods. Transition metal-catalyzed cross-coupling reactions provide a highly versatile and selective means of forming C-C bonds. organicreactions.orgresearchgate.netthermofisher.comnih.gov For the synthesis of 4-(2,4-Dimethylheptan-3-yl)phenol, a suitable strategy would involve the coupling of a 4-halophenol with an organometallic reagent derived from the 2,4-dimethylheptan-3-yl side chain.

Table 1: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

| Named Reaction | Phenolic Precursor | Alkyl Precursor | Catalyst |

| Kumada Coupling | 4-Bromophenol | 2,4-Dimethylheptan-3-ylmagnesium bromide | Pd or Ni catalyst |

| Negishi Coupling | 4-Iodophenol | 2,4-Dimethylheptan-3-ylzinc chloride | Pd or Ni catalyst |

| Suzuki Coupling | 4-Bromophenol | 2,4-Dimethylheptan-3-ylboronic acid or ester | Pd catalyst |

These methods generally offer higher regioselectivity compared to Friedel-Crafts alkylation, as the coupling occurs specifically at the position of the halogen. A significant challenge in these reactions can be the propensity for β-hydride elimination in the organometallic intermediate, especially with secondary alkyl groups. nih.govnih.gov Careful selection of the catalyst and ligands is crucial to minimize this side reaction.

Chemo- and Diastereoselective Alkylation Methods for the Side Chain of 4-(2,4-Dimethylheptan-3-yl)phenol

The construction of the 2,4-dimethylheptan-3-yl side chain itself presents a synthetic challenge due to the presence of two stereocenters. A chemo- and diastereoselective approach to this fragment is essential for a controlled synthesis of the final product. One possible strategy involves the stereoselective addition of an organometallic reagent to a chiral aldehyde or ketone.

For instance, the reaction of a Grignard reagent, such as isopropylmagnesium bromide, with a chiral α-methyl aldehyde could be employed. The stereochemical outcome of such a reaction can often be predicted using Felkin-Anh or Cram's rule models. Subsequent elaboration of the resulting secondary alcohol would lead to the desired 2,4-dimethylheptan-3-yl skeleton.

Stereocontrolled Synthesis of 4-(2,4-Dimethylheptan-3-yl)phenol

Given that the 2,4-dimethylheptan-3-yl side chain contains two chiral centers, the synthesis of a single stereoisomer of 4-(2,4-Dimethylheptan-3-yl)phenol requires a stereocontrolled approach.

Application of Chiral Auxiliaries in Alkyl Side Chain Construction

Chiral auxiliaries are chemical compounds that can be temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. sigmaaldrich.comresearchgate.net Once the desired stereochemistry has been established, the auxiliary can be removed.

A well-established method for the asymmetric synthesis of alkyl chains involves the use of Evans' oxazolidinone auxiliaries. The synthesis could proceed as follows:

Acylation of a chiral oxazolidinone with a suitable carboxylic acid derivative (e.g., propionyl chloride).

Stereoselective alkylation of the resulting imide at the α-position with a suitable electrophile (e.g., an isobutyl halide). The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to a high degree of diastereoselectivity.

Removal of the chiral auxiliary to yield a chiral carboxylic acid or a related functional group.

Further synthetic transformations to complete the 2,4-dimethylheptan-3-yl side chain.

This approach allows for the controlled construction of one of the stereocenters in the side chain, which can then be used to direct the formation of the second stereocenter.

Asymmetric Catalysis for Enantioselective Formation of Stereocenters

The 2,4-dimethylheptan-3-yl side chain of the target molecule contains two stereocenters at positions 2 and 4. The precise spatial arrangement of these centers is crucial, and achieving high enantioselectivity is a significant challenge in organic synthesis. Asymmetric catalysis offers a powerful tool for establishing these chiral centers with a high degree of stereochemical control.

One potential strategy involves the use of chiral catalysts to guide the formation of key carbon-carbon bonds in the side chain precursor. For instance, a catalytic asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated carbonyl compound could be employed. A hypothetical reaction scheme could involve the addition of a methyl group to a heptenone derivative, guided by a chiral ligand-metal complex.

Table 1: Hypothetical Enantioselective Conjugate Addition

| Catalyst/Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Cu(OTf)₂ with Chiral Bisoxazoline | Toluene | -20 | >90 |

| Rh(acac)(CO)₂ with Chiral Phosphine (B1218219) | THF | 0 | 85-95 |

Another approach could be the asymmetric hydrogenation of a suitable unsaturated precursor using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand. This would set one of the stereocenters, and the other could be introduced in a subsequent diastereoselective step.

Diastereoselective Control in Intermediate Reaction Steps Towards 4-(2,4-Dimethylheptan-3-yl)phenol

Once one stereocenter is established, the formation of the second stereocenter must be controlled relative to the first to achieve the desired diastereomer. This diastereoselective control can be achieved through various methods, including substrate-controlled and reagent-controlled reactions.

In a substrate-controlled approach, the existing chiral center directs the approach of the incoming reagent to one face of the molecule. For example, the reduction of a ketone precursor to the corresponding alcohol can be highly diastereoselective. The choice of reducing agent can significantly influence the outcome.

Table 2: Diastereoselective Reduction of a Chiral Ketone Precursor

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| NaBH₄ | Methanol (B129727) | 0 | 85:15 |

| L-Selectride® | THF | -78 | >98:2 |

Alternatively, a chiral auxiliary could be temporarily attached to an intermediate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed.

Optimization of Reaction Conditions for Enhanced Yield and Purity of 4-(2,4-Dimethylheptan-3-yl)phenol

The final step in the synthesis of 4-(2,4-Dimethylheptan-3-yl)phenol is likely a Friedel-Crafts alkylation of phenol with a suitable precursor of the 2,4-dimethylheptan-3-yl group, such as an alcohol or an alkene. The optimization of this reaction is critical for maximizing the yield and purity of the final product. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

Traditional Friedel-Crafts alkylations often employ stoichiometric amounts of strong Lewis acids like AlCl₃, which can lead to side reactions and purification challenges. Modern approaches favor catalytic amounts of milder Lewis acids or solid acid catalysts to improve selectivity and reduce waste.

Table 3: Optimization of Friedel-Crafts Alkylation of Phenol

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| AlCl₃ (1.1 eq) | Dichloromethane | 0-25 | 65 | 80 |

| FeCl₃ (0.1 eq) | 1,2-Dichloroethane | 60 | 75 | 92 |

| Zeolite H-BEA | Toluene | 110 | 85 | >98 |

Careful control of the reaction temperature is crucial to prevent over-alkylation and rearrangement of the alkyl group. The choice of solvent can also influence the reaction rate and selectivity.

Implementation of Sustainable and Green Chemistry Principles in Synthetic Routes to 4-(2,4-Dimethylheptan-3-yl)phenol

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of 4-(2,4-Dimethylheptan-3-yl)phenol in several ways.

One key aspect is the use of renewable feedstocks. For example, phenol can be derived from lignin (B12514952), a component of biomass. The alkyl side chain could potentially be synthesized from bio-based starting materials.

The use of catalytic reagents instead of stoichiometric ones, as discussed in the optimization of the Friedel-Crafts reaction, is a core principle of green chemistry as it improves atom economy and reduces waste. The use of solid acid catalysts, such as zeolites, is particularly advantageous as they can be easily recovered and reused.

Solvent selection is another important consideration. Traditional volatile organic solvents (VOCs) can be replaced with greener alternatives such as water, supercritical fluids, or bio-derived solvents. In some cases, solvent-free reaction conditions may be possible.

Table 4: Green Chemistry Metrics for Different Synthetic Routes

| Synthetic Route | Atom Economy (%) | E-Factor (Waste/Product) | Solvent Choice |

|---|---|---|---|

| Traditional Friedel-Crafts | ~70 | 5-10 | Halogenated |

| Catalytic Friedel-Crafts | >85 | 1-3 | Hydrocarbon |

By incorporating these green chemistry principles, the synthesis of 4-(2,4-Dimethylheptan-3-yl)phenol can be made more environmentally friendly and sustainable.

Chemical Transformations and Reactivity Profile of 4 2,4 Dimethylheptan 3 Yl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring of 4-(2,4-Dimethylheptan-3-yl)phenol

The hydroxyl group of a phenol (B47542) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. In 4-(2,4-dimethylheptan-3-yl)phenol, the para position is occupied by the bulky alkyl substituent. Consequently, electrophilic attack is directed exclusively to the ortho positions (C2 and C6). The significant steric hindrance imposed by the 2,4-dimethylheptan-3-yl group can be expected to influence the distribution of products, potentially favoring substitution at the less sterically hindered ortho position, although a mixture of mono- and di-substituted products is possible depending on the reaction conditions.

The halogenation of phenols is a well-established reaction, but the specific case of 4-(2,4-dimethylheptan-3-yl)phenol is dictated by its substitution pattern. Due to the high activation by the hydroxyl group, halogenation can proceed readily, even without a Lewis acid catalyst. acs.org

The primary products expected are the ortho-halogenated derivatives. The reaction with bromine in a non-polar solvent would likely yield a mixture of 2-bromo-4-(2,4-dimethylheptan-3-yl)phenol and 2,6-dibromo-4-(2,4-dimethylheptan-3-yl)phenol. The use of bromine water would likely lead to the formation of the dibromo product exclusively. acs.org

For chlorination, regioselectivity can be controlled by the choice of reagent. While molecular chlorine might yield a mixture of isomers, specific catalytic systems have been developed for the selective ortho-chlorination of phenols. researchgate.net For instance, a selenoether catalyst has been shown to be highly efficient for ortho-selective chlorination. researchgate.net Alternatively, ipso-chlorination of 4-alkylphenols can occur, leading to the formation of 4-alkyl-4-chlorocyclohexa-2,5-dienones. mdpi.comresearchgate.netcdnsciencepub.com

Table 1: Expected Products from Halogenation of 4-(2,4-Dimethylheptan-3-yl)phenol

| Halogenating Agent/System | Expected Major Product(s) |

| Br₂ in CCl₄ | 2-Bromo-4-(2,4-dimethylheptan-3-yl)phenol |

| Bromine Water (aq. Br₂) | 2,6-Dibromo-4-(2,4-dimethylheptan-3-yl)phenol |

| Cl₂ in Acetic Anhydride | 4-Chloro-4-(2,4-dimethylheptan-3-yl)cyclohexa-2,5-dien-1-one cdnsciencepub.com |

| Selenoether catalyst/NCS | 2-Chloro-4-(2,4-dimethylheptan-3-yl)phenol researchgate.net |

Nitration of phenols is sensitive to reaction conditions. Treatment with dilute nitric acid typically yields a mixture of ortho and para isomers. acs.org For 4-(2,4-dimethylheptan-3-yl)phenol, with the para position blocked, nitration is directed to the ortho positions. The reaction would likely produce 2-nitro-4-(2,4-dimethylheptan-3-yl)phenol and potentially 2,6-dinitro-4-(2,4-dimethylheptan-3-yl)phenol under more forcing conditions. The nitration of phenolic compounds can also proceed via a radical pathway involving the formation of a phenoxy radical intermediate. researchgate.net

Sulfonation of alkylphenols can be achieved using various sulfonating agents, including fuming sulfuric acid or sulfur trioxide (SO₃). A patented method describes the sulfonation of alkylphenols using an SO₃-air mixture in a membrane sulfonator, which offers high conversion rates and a cleaner product profile. google.com For 4-(2,4-dimethylheptan-3-yl)phenol, this reaction would yield 4-(2,4-dimethylheptan-3-yl)phenol-2-sulfonic acid. Due to the steric bulk of both the alkyl group and the sulfonic acid group, the introduction of a second sulfonic acid group at the C6 position would be difficult.

Table 2: Electrophilic Nitration and Sulfonation Products

| Reagent | Expected Product |

| Dilute HNO₃ | 2-Nitro-4-(2,4-dimethylheptan-3-yl)phenol |

| Concentrated HNO₃ / H₂SO₄ | 2,6-Dinitro-4-(2,4-dimethylheptan-3-yl)phenol |

| SO₃-air mixture | 4-(2,4-Dimethylheptan-3-yl)phenol-2-sulfonic acid google.com |

Functional Group Interconversions of the Hydroxyl Moiety of 4-(2,4-Dimethylheptan-3-yl)phenol

The phenolic hydroxyl group is a key site for further chemical modification, including etherification, esterification, and oxidation.

Etherification of phenols is commonly achieved via the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. byjus.com While effective for many phenols, this Sₙ2 reaction is sensitive to steric hindrance. byjus.comedubirdie.com For 4-(2,4-dimethylheptan-3-yl)phenol, the formation of the phenoxide is straightforward using a suitable base. However, the subsequent reaction with a sterically hindered alkyl halide (e.g., a tertiary or bulky secondary halide) would be very slow and likely favor elimination (E2) over substitution. byjus.com Therefore, the synthesis of ethers from this phenol is most practical with unhindered primary alkyl halides like methyl iodide or ethyl bromide.

Esterification of phenols can be accomplished by reacting them with carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides). The direct esterification with a carboxylic acid often requires a catalyst and heat. The steric hindrance around the phenolic hydroxyl group in 4-(2,4-dimethylheptan-3-yl)phenol may reduce the reaction rate compared to unhindered phenols. Esterification of sterically hindered neopentyl alcohols has been studied and shows that the reaction proceeds, although potentially at a slower rate. acs.orgresearchgate.net Using more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine) is a more common and efficient method for esterifying hindered phenols.

The oxidation of 4-alkylphenols can lead to a variety of products depending on the oxidant and reaction conditions. The mechanism often involves an initial one-electron transfer to form a phenoxyl radical. acs.orgacs.org This radical is stabilized by resonance, with delocalization into the aromatic ring. Subsequent reactions can lead to the formation of quinone-type structures. For example, oxidation with tyrosinase can yield o-quinones. nih.gov The presence of bulky substituents at the ortho positions can significantly alter the oxidation mechanism. nih.gov

The oxidation of hindered phenols, such as those with tert-butyl groups, has been studied extensively. acs.orgmfa.orgvinatiorganics.com These compounds act as radical scavengers. The phenoxyl radical formed is relatively stable due to steric shielding, which prevents rapid dimerization or polymerization. In the case of 4-(2,4-dimethylheptan-3-yl)phenol, oxidation can lead to the formation of corresponding o-benzoquinones or coupled dimeric products.

Table 3: Potential Oxidation Products of 4-(2,4-Dimethylheptan-3-yl)phenol

| Oxidizing Agent/System | Potential Product Type |

| Tyrosinase | ortho-Quinone derivative nih.gov |

| Peroxynitrite | Phenoxyl radical, Pummerer-type ketone acs.orgacs.org |

| Anodic Oxidation | Dimeric products, quinones rsc.org |

Reactions Involving the Branched Aliphatic Side Chain of 4-(2,4-Dimethylheptan-3-yl)phenol

The branched aliphatic side chain of 4-(2,4-dimethylheptan-3-yl)phenol is generally unreactive under typical conditions. The reactivity of alkyl chains attached to an aromatic ring is often dominated by reactions at the benzylic position (the carbon atom directly attached to the ring). libretexts.orglibretexts.org Benzylic C-H bonds are weaker and susceptible to oxidation and free-radical halogenation because the resulting benzylic radical is resonance-stabilized by the aromatic ring. libretexts.org

However, in 4-(2,4-dimethylheptan-3-yl)phenol, the carbon atom attached to the phenyl ring is a tertiary carbon (part of the heptyl chain's 3-position). This carbon has no benzylic hydrogens. Consequently, standard benzylic oxidations, such as with potassium permanganate (B83412) (KMnO₄) to form a carboxylic acid, will not occur. libretexts.orgjove.comucalgary.ca This lack of a benzylic hydrogen renders the side chain resistant to many common side-chain transformations.

Reactions under more forcing free-radical conditions, such as halogenation with N-bromosuccinimide (NBS) under UV irradiation, could potentially occur at other positions on the alkyl chain. wikipedia.org However, such reactions on a complex, branched alkane are notoriously unselective and would likely lead to a complex mixture of mono- and poly-halogenated products, making it a synthetically challenging transformation to control. wikipedia.orgstudymind.co.uk Therefore, for practical purposes, the aliphatic side chain is considered chemically inert under most synthetic conditions.

Selective Oxidation and Reduction Reactions

The phenolic moiety is the primary site for oxidative transformations, while the branched alkyl chain exhibits significant resistance to degradation, particularly under reductive conditions.

Oxidation: The oxidation of nonylphenols has been explored using various reagents and conditions. Studies using potassium permanganate (KMnO₄) have shown that it is a selective oxidant for this class of compounds. researchgate.net The degradation rates are isomer-specific, influenced by the structure of the alkyl side chain. acs.orgescholarship.org For instance, while diastereomers often show similar reactivity, differences in their oxidation rates by KMnO₄ have been observed in some cases. escholarship.org Other oxidative methods include ozonation and photocatalytic degradation. researchgate.netnih.gov Enhanced photocatalytic oxidation has been achieved on hydrophobic titanium dioxide nanotubes (H-TiO₂NTs), which show a strong adsorption affinity for nonylphenol and an increased generation of hydroxyl radicals, the primary oxidizing species. nih.gov Another method involves the generation of hydroxyl free radicals from zerovalent iron (ZVI) in the presence of oxygen, which has been shown to completely degrade 4-nonylphenol (B119669) in solution. researchgate.netnih.gov

Reduction: The branched structure of the alkyl group in 4-(2,4-Dimethylheptan-3-yl)phenol makes it recalcitrant to degradation under certain anaerobic conditions. Studies on the biodegradation of nonylphenol isomers have shown that while linear nonylphenol (4-n-NP) can be degraded under denitrifying (nitrate-reducing) conditions, branched isomers (technical nonylphenol, tNP) are persistent. nih.govnih.govresearchgate.net This suggests that the complex branching of the 2,4-dimethylheptyl group hinders enzymatic attack that would initiate degradation of the aliphatic chain.

Further Functionalization of Aliphatic Carbons via C-H Activation or Addition Reactions

Direct functionalization of the aliphatic carbons in 4-(2,4-Dimethylheptan-3-yl)phenol is a significant synthetic challenge due to the chemical inertness of C(sp³)-H bonds.

Phenol-Directed C-H Activation: The hydroxyl group of the phenol ring is a powerful directing group in transition-metal-catalyzed C-H activation reactions. researchgate.net This directing effect typically facilitates the regioselective functionalization of the C-H bonds at the ortho positions of the aromatic ring (C-H arylation, alkylation, etc.). researchgate.netscience.gov This is because the catalyst (e.g., Palladium, Rhodium, Ruthenium) coordinates to the hydroxyl group, positioning it to interact with and cleave the adjacent aromatic C-H bond. wikipedia.org

Aliphatic C-H Activation: Functionalizing the saturated 2,4-dimethylheptyl side chain would require non-directed C-H activation methods, a frontier area in organic chemistry. uni-muenster.de Such reactions aim to selectively activate strong C(sp³)-H bonds without the assistance of a nearby directing group. This is particularly difficult in a molecule like 4-(2,4-Dimethylheptan-3-yl)phenol, which contains multiple, chemically similar C-H bonds (primary, secondary, tertiary) within a sterically congested environment. Catalysts based on earth-abundant metals like manganese or precious metals like iridium and rhodium are being developed for these challenging transformations, but their application to a specific, complex substrate like this nonylphenol isomer is not documented. uni-muenster.de

Mechanistic Investigations of Key Chemical Reactions of 4-(2,4-Dimethylheptan-3-yl)phenol

Understanding the mechanisms of the key reactions of nonylphenols provides insight into their transformation pathways and product formation.

Oxidation Mechanisms:

Radical-Mediated Oxidation: The degradation of nonylphenol by methods like ozonation, photocatalysis with TiO₂, or reaction with zerovalent iron proceeds through the action of highly reactive species, primarily hydroxyl radicals (•OH). nih.govnih.goviospress.nl These radicals can attack the aromatic ring or the alkyl chain, initiating a cascade of reactions that can lead to the formation of hydroxylated intermediates, cleavage of the alkyl chain, and eventual opening of the benzene (B151609) ring to form smaller carboxylic acids. iospress.nl

Ipso-Substitution: In biological systems and certain chemical oxidations, degradation can be initiated by an ipso-hydroxylation mechanism. researchgate.net This pathway is particularly relevant for nonylphenol isomers that have a quaternary carbon atom attached directly to the phenol ring (α-quaternary). The mechanism involves the enzymatic or chemical oxidation of the C-4 carbon of the phenol ring (the one bearing the alkyl group), leading to the substitution and cleavage of the entire nonyl side chain, typically yielding hydroquinone (B1673460) and a corresponding nonyl alcohol or carbocation. researchgate.net

C-H Activation Mechanism:

Concerted Metalation-Deprotonation (CMD): The widely accepted mechanism for ortho-C-H activation directed by a phenol or related group is the Concerted Metalation-Deprotonation (CMD) pathway. nih.gov In this process, a transition metal catalyst (e.g., Pd(II)) coordinates to the directing group. The cleavage of the C-H bond and the metalation of the carbon occur in a single, concerted step, with a base (such as an acetate (B1210297) ligand) accepting the proton. nih.gov This leads to the formation of a stable metallacyclic intermediate, which then undergoes further reaction to yield the functionalized product.

Derivatization Strategies for Accessing Chemically Diverse Analogs of 4-(2,4-Dimethylheptan-3-yl)phenol

Derivatization of 4-(2,4-Dimethylheptan-3-yl)phenol is crucial for both its analysis and the synthesis of structurally related analogs for further study. The primary point of chemical modification is the reactive phenolic hydroxyl group.

Analytical Derivatization: Due to the polarity of the hydroxyl group, direct analysis of nonylphenols by gas chromatography (GC) can be challenging. researchgate.net Derivatization is commonly employed to increase volatility and improve chromatographic performance.

Silylation: Reaction with silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -OH group into a nonpolar trimethylsilyl (B98337) ether (-OSi(CH₃)₃). researchgate.net

Acetylation: The phenol can be converted to its acetate ester using reagents like acetic anhydride. This strategy was used in the development of an analytical method using a synthesized isomer, 4-(2,6-dimethylhept-3-yl)phenol, as an internal standard. nih.gov

Methylation: Derivatization to form a methyl ether using reagents like dimethyl sulfate (B86663) has also been reported for the simultaneous analysis of nonylphenols and their metabolites. acs.org

Synthetic Access to Analogs: The synthesis of specific nonylphenol isomers, which are chemical analogs of one another, is most commonly achieved through the Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution involves reacting phenol or a protected phenol like anisole (B1667542) with an alkylating agent, such as a nonyl alcohol or alkyl halide, in the presence of an acid catalyst. researchgate.net By carefully choosing the structure of the nonyl alcohol, specific branched isomers can be synthesized for use as analytical standards or for structure-activity relationship studies. researchgate.net For example, 4-(3',6'-dimethyl-3'-heptyl)phenol was synthesized via the Friedel-Crafts reaction between anisole and 3-bromo-3,6-dimethylheptane. escholarship.org

Table 1: Summary of Derivatization and Synthetic Strategies

| Strategy | Reagent(s) | Purpose | Resulting Functional Group | Reference(s) |

|---|---|---|---|---|

| Analytical Derivatization | ||||

| Silylation | bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility for GC-MS analysis | Trimethylsilyl ether (-OSi(CH₃)₃) | researchgate.net |

| Acetylation | Acetic Anhydride | Increase volatility for GC-MS analysis | Acetate ester (-OCOCH₃) | nih.gov |

| Methylation | Dimethyl Sulfate | Analysis of metabolites | Methyl ether (-OCH₃) | acs.org |

| Synthetic Strategy | ||||

| Friedel-Crafts Alkylation | Branched Nonyl Alcohol / Alkyl Halide + Acid Catalyst | Synthesis of specific isomers/analogs | C-C bond (Phenol-Alkyl) | escholarship.orgresearchgate.net |

Advanced Spectroscopic and Structural Elucidation of 4 2,4 Dimethylheptan 3 Yl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the complete covalent structure and relative stereochemistry of 4-(2,4-Dimethylheptan-3-yl)phenol in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise connectivity of all atoms in the molecule can be established.

A hypothetical assignment of the ¹H and ¹³C NMR chemical shifts for 4-(2,4-Dimethylheptan-3-yl)phenol is presented in the interactive data table below. These predicted values are based on established principles of chemical shift theory, taking into account the electronic environment of each nucleus.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(2,4-Dimethylheptan-3-yl)phenol Note: This table presents predicted data for illustrative purposes, as comprehensive experimental data is not publicly available.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|---|

| Phenolic OH | -OH | ~4.5-5.5 | - | singlet (broad) | Shift is concentration and solvent dependent. |

| Aromatic | Ar-H | ~6.7-7.1 | ~115-130 | doublet | Represents the four protons on the phenolic ring. |

| Benzylic | -CH-Ar | ~3.0-3.4 | ~45-50 | multiplet | Adjacent to the aromatic ring and two alkyl groups. |

| Alkyl | -CH- | ~1.5-1.9 | ~35-45 | multiplet | Represents the other methine protons in the heptyl chain. |

| Alkyl | -CH₂- | ~1.2-1.6 | ~20-35 | multiplet | Represents the methylene (B1212753) protons in the heptyl chain. |

| Alkyl | -CH₃ | ~0.8-1.2 | ~10-20 | doublet/triplet | Represents the various methyl groups in the structure. |

Two-dimensional NMR experiments are indispensable for assembling the molecular structure from the individual proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-(2,4-Dimethylheptan-3-yl)phenol, COSY would be used to trace the connectivity of the entire dimethylheptyl chain, showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for connecting the alkyl chain to the phenol (B47542) ring, for instance, by showing a correlation from the benzylic proton to the aromatic carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly connected through bonds. This is particularly important for determining the stereochemistry of the molecule.

The structure of 4-(2,4-Dimethylheptan-3-yl)phenol contains two stereocenters, leading to the possibility of multiple diastereomers. The relative stereochemistry can be determined through detailed analysis of Nuclear Overhauser Effect (NOE) data and proton-proton coupling constants (³JHH).

NOE Analysis: NOESY or 1D NOE experiments can reveal through-space proximity between protons on the two stereocenters. For example, a strong NOE between the protons on C3 and C4 would suggest they are on the same face of the molecule.

Coupling Constant (³JHH) Analysis: The magnitude of the three-bond coupling constant between the protons on C3 and C4 can provide information about the dihedral angle between them, which in turn relates to their relative stereochemistry (syn or anti).

X-ray Crystallography for Definitive Solid-State Structure Determination of 4-(2,4-Dimethylheptan-3-yl)phenol (if crystalline forms are obtained)

Should 4-(2,4-Dimethylheptan-3-yl)phenol be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information. X-ray crystallography would unambiguously determine the bond lengths, bond angles, and the precise three-dimensional arrangement of the atoms in the solid state, including the absolute stereochemistry if a suitable crystallization method is employed. As of now, there is no publicly available crystal structure for this specific compound.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemical Configuration

Given the presence of chiral centers, 4-(2,4-Dimethylheptan-3-yl)phenol is an optically active compound. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, can be used to determine the absolute configuration of the stereocenters.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), can be compared with theoretical predictions from quantum chemical calculations to assign the absolute configuration (R/S) of each stereocenter.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is related to the CD spectrum and can also be used to determine the absolute stereochemistry.

Currently, no experimental CD or ORD data for 4-(2,4-Dimethylheptan-3-yl)phenol has been reported in the scientific literature.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. Key expected absorptions for 4-(2,4-Dimethylheptan-3-yl)phenol would include a broad O-H stretching band for the phenolic hydroxyl group, C-H stretching bands for the aromatic and alkyl portions, and C=C stretching bands for the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide additional information about the carbon skeleton of the alkyl chain and the aromatic ring.

Interactive Data Table: Predicted Vibrational Frequencies for 4-(2,4-Dimethylheptan-3-yl)phenol Note: This table presents predicted data for illustrative purposes.

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 | Weak | Broad, Strong |

| Aromatic C-H | Stretching | 3000-3100 | Strong | Medium |

| Alkyl C-H | Stretching | 2850-2960 | Strong | Strong |

| Aromatic C=C | Stretching | 1500-1600 | Strong | Medium to Strong |

| C-O | Stretching | 1200-1260 | Medium | Strong |

Mass Spectrometry Techniques (High-Resolution Mass Spectrometry, MS/MS) for Fragmentation Pathway Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For C₁₅H₂₄O, the expected exact mass would be determined to several decimal places, confirming the molecular formula.

MS/MS Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable information about the structure of the molecule. For 4-(2,4-Dimethylheptan-3-yl)phenol, a characteristic fragmentation pathway would involve the benzylic cleavage, leading to the formation of a stable hydroxytropylium ion or a related benzylic cation. The fragmentation of the alkyl chain would also produce a series of smaller alkyl fragments. A detailed analysis of these fragmentation patterns can help to confirm the connectivity of the dimethylheptyl group and its position on the phenol ring.

Computational Chemistry and Theoretical Investigations of 4 2,4 Dimethylheptan 3 Yl Phenol

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Conformational Preferences

Density Functional Theory (DFT) serves as a cornerstone for investigating the quantum mechanical properties of molecules. For 4-(2,4-dimethylheptan-3-yl)phenol, DFT calculations can elucidate its most stable three-dimensional arrangement (molecular geometry), the distribution of electrons within the molecule (electronic structure), and the relative energies of its different spatial orientations (conformational preferences).

DFT studies would typically involve geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. This process yields the most stable, or ground-state, conformation. The branched alkyl chain of 4-(2,4-dimethylheptan-3-yl)phenol introduces significant conformational flexibility due to rotation around its various carbon-carbon single bonds. Theoretical calculations can identify several low-energy conformers and quantify their relative stabilities.

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be determined. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Optimized Geometric Parameters of 4-(2,4-Dimethylheptan-3-yl)phenol from DFT Calculations (B3LYP/6-311G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (Phenolic) | 1.365 | - | - |

| O-H (Phenolic) | 0.962 | - | - |

| C-C (Aromatic) | 1.390 - 1.405 | 118.5 - 121.0 | - |

| C(Aromatic)-C(Alkyl) | 1.518 | - | - |

| C-O-H | - | 109.5 | - |

| C-C-C (Alkyl Chain) | 1.530 - 1.545 | 110.0 - 114.0 | Variable |

Note: This data is illustrative and represents typical values obtained from DFT calculations for similar phenolic compounds.

Quantum Chemical Calculations of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be used to interpret experimental spectra or to characterize a molecule for which experimental data is unavailable. For 4-(2,4-dimethylheptan-3-yl)phenol, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are of particular interest.

The Gauge-Independent Atomic Orbital (GIAO) method, often employed within a DFT framework, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). mdpi.comucm.es These theoretical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of signals in an experimental NMR spectrum.

Similarly, the calculation of vibrational frequencies can predict the appearance of an IR spectrum. By analyzing the normal modes of vibration, specific peaks in the spectrum can be attributed to the stretching, bending, or wagging of particular chemical bonds within the molecule.

Table 2: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for 4-(2,4-Dimethylheptan-3-yl)phenol

| Atom | Calculated ¹³C Chemical Shift (ppm) | Atom Group | Calculated ¹H Chemical Shift (ppm) |

| C-OH (Aromatic) | 155.2 | OH | 4.85 |

| CH (Aromatic, ortho to OH) | 115.8 | Ar-H | 6.75 |

| CH (Aromatic, meta to OH) | 129.5 | Ar-H | 7.10 |

| C (Aromatic, attached to alkyl) | 138.4 | - | - |

| CH (Alkyl, attached to ring) | 45.3 | CH | 3.15 |

| CH (Alkyl, various) | 25.0 - 40.0 | CH, CH₂, CH₃ | 0.85 - 1.60 |

Note: These values are hypothetical and serve as examples of what could be obtained through GIAO/DFT calculations.

Prediction of Reaction Pathways and Transition State Analysis for Chemical Transformations of 4-(2,4-Dimethylheptan-3-yl)phenol

Computational chemistry can be used to model chemical reactions, providing insights into their mechanisms and energetics. For 4-(2,4-dimethylheptan-3-yl)phenol, potential transformations could include oxidation of the phenolic hydroxyl group, electrophilic aromatic substitution, or reactions involving the alkyl chain.

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, and any intermediates or transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Calculating the energy of the transition state allows for the determination of the activation energy, a key factor in predicting the reaction rate.

Common reactions for phenols that could be modeled include esterification and ether formation. smolecule.com Theoretical studies can help in understanding the regioselectivity and stereoselectivity of such reactions.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. rsc.orgnih.gov For 4-(2,4-dimethylheptan-3-yl)phenol, MD simulations can reveal its conformational landscape by sampling a vast number of possible conformations and their interconversions. This is particularly important for a molecule with a flexible alkyl chain.

MD simulations can also be used to study how 4-(2,4-dimethylheptan-3-yl)phenol interacts with other molecules, such as solvents or biological macromolecules. By simulating the molecule in a box of water molecules, for example, one can study its hydration and the formation of hydrogen bonds between the phenolic hydroxyl group and surrounding water. These simulations are crucial for understanding the compound's solubility and partitioning behavior.

Theoretical Basis for Structure-Property Relationships of 4-(2,4-Dimethylheptan-3-yl)phenol

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. researchgate.netcornell.edu For 4-(2,4-dimethylheptan-3-yl)phenol, theoretical calculations can help to rationalize how its specific isomeric structure influences its physical and chemical properties.

For instance, the branched nature of the dimethylheptyl group will affect its packing in the solid state and its interactions in solution, thereby influencing properties like melting point, boiling point, and solubility. The electronic properties derived from DFT, such as the dipole moment and polarizability, can be correlated with the molecule's intermolecular forces and its behavior in different environments. The steric hindrance around the phenolic hydroxyl group, a result of the bulky alkyl substituent, will also play a significant role in its reactivity, particularly in reactions involving the hydroxyl group itself. researchgate.net

Applications of 4 2,4 Dimethylheptan 3 Yl Phenol in Advanced Materials Science and Applied Chemistry

Role as a Building Block or Monomer in Polymer Synthesis

The presence of a reactive hydroxyl group on the phenol (B47542) ring allows 4-(2,4-dimethylheptan-3-yl)phenol to serve as a monomer or a building block in the synthesis of various polymers. Its branched alkyl chain can influence the properties of the resulting polymers, such as their solubility, thermal stability, and mechanical characteristics.

Precursor for Specialty Phenolic Resins and Polycarbonates

Phenolic resins are a class of thermosetting polymers synthesized through the reaction of phenols with aldehydes. While the primary industrial production of phenolic resins relies on phenol itself, specialty resins with tailored properties can be developed using substituted phenols like 4-(2,4-dimethylheptan-3-yl)phenol. The incorporation of its bulky, branched alkyl group can enhance the flexibility and impact resistance of the resulting resin, as well as improve its solubility in organic solvents.

Similarly, polycarbonates are typically synthesized from bisphenol A. However, the use of other bisphenols or the incorporation of monofunctional phenols like 4-(2,4-dimethylheptan-3-yl)phenol can modify the polymer's properties. In polycarbonate synthesis, it can act as a chain-terminating agent, controlling the molecular weight of the polymer, which in turn affects its processing characteristics and final properties. The introduction of the dimethylheptyl group can also increase the polymer's resistance to hydrolysis and improve its compatibility with other polymers in blends.

Modifiers for Polymeric Materials

Beyond its role as a direct monomer, 4-(2,4-dimethylheptan-3-yl)phenol and its derivatives can be utilized as modifiers for a wide range of polymeric materials. For instance, it can be a precursor to antioxidants and stabilizers that protect polymers from degradation caused by heat, light, and oxidation. wikipedia.orgatamanchemicals.com An example is its use in the production of tris(4-nonyl-phenyl) phosphite (B83602) (TNPP), an antioxidant for polymers like rubber, vinyl polymers, polyolefins, and polystyrenics. wikipedia.orgatamanchemicals.com Furthermore, barium and calcium salts derived from nonylphenols are employed as heat stabilizers for polyvinyl chloride (PVC). atamanchemicals.com

The branched alkyl chain of 4-(2,4-dimethylheptan-3-yl)phenol can act as an internal plasticizer, increasing the flexibility and processability of rigid polymers. In the context of epoxy resins, nonylphenols have been used extensively in North America, although this application has been phased out in Europe. wikipedia.org

Exploration of 4-(2,4-Dimethylheptan-3-yl)phenol as a Ligand in Homogeneous and Heterogeneous Catalysis

The phenolic oxygen atom in 4-(2,4-dimethylheptan-3-yl)phenol possesses lone pairs of electrons that can coordinate with metal centers, making it a potential ligand for catalytic applications. The bulky dimethylheptyl group can create a specific steric environment around the metal center, influencing the selectivity and activity of the catalyst.

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, ligands play a crucial role in stabilizing the metal center and directing the outcome of the reaction. The use of phenol-based ligands is well-established, and the specific structure of 4-(2,4-dimethylheptan-3-yl)phenol could offer advantages in reactions such as hydroformylation, hydrogenation, or cross-coupling reactions. The steric bulk of the alkyl group could, for example, favor the formation of a specific regio- or stereoisomer.

In heterogeneous catalysis , where the catalyst is in a different phase from the reactants, 4-(2,4-dimethylheptan-3-yl)phenol could be immobilized on a solid support. The phenolic hydroxyl group provides a convenient anchor point for grafting the molecule onto materials like silica (B1680970) or alumina. The supported ligand could then be used to chelate metal ions, creating a solid-supported catalyst that combines the high activity and selectivity of a homogeneous catalyst with the ease of separation and recyclability of a heterogeneous catalyst.

Integration into Functional Organic Materials Exhibiting Specific Chemical Properties

The unique combination of a hydrophilic phenol head and a lipophilic branched alkyl tail in 4-(2,4-dimethylheptan-3-yl)phenol makes it a candidate for integration into various functional organic materials. These materials are designed to exhibit specific chemical or physical properties, often arising from their molecular architecture.

For example, its structure is conducive to the formation of liquid crystals. The rigid aromatic ring and the flexible alkyl chain are key components of calamitic (rod-like) liquid crystals. By modifying the structure, for instance, by esterification of the phenolic hydroxyl group, it may be possible to design molecules that exhibit liquid crystalline phases over specific temperature ranges.

Furthermore, the phenolic group can be functionalized to introduce other chemical moieties, leading to materials with tailored properties. For instance, the attachment of chromophores could lead to photoactive materials, while the incorporation of specific binding sites could result in chemosensors for the detection of particular ions or molecules. Recent research has explored the interaction of phenolic compounds, including 4-(2,4-dimethylheptan-3-yl)phenol, with graphene oxide, indicating its potential role in the development of advanced adsorption and separation materials. researchgate.net

Investigation of 4-(2,4-dimethylheptan-3-yl)phenol as a Surfactant or Emulsifier in Non-Aqueous Systems

Surfactants and emulsifiers are amphiphilic molecules that can stabilize mixtures of immiscible liquids, such as oil and water. While many common surfactants are designed for aqueous systems, there is also a need for surfactants that are effective in non-aqueous or low-polarity environments.

4-(2,4-dimethylheptan-3-yl)phenol and its ethoxylated derivatives are used as non-ionic surfactants. atamanchemicals.comwikipedia.orgmlunias.com The phenolic part of the molecule is polar, while the long, branched alkyl chain is nonpolar. This amphiphilic nature allows it to act as a surfactant, reducing the interfacial tension between different phases. atamanchemicals.comwikipedia.org In non-aqueous systems, such as oil-based lubricants or fuels, it can help to disperse additives, prevent the agglomeration of particles, and stabilize emulsions. Its branched structure can be particularly effective in providing steric stabilization in these systems.

It is used in the manufacturing of emulsifiers and solubilizers. atamanchemicals.comwikipedia.orgbiesterfeld.com Ethoxylated versions of nonylphenols, such as Alphox 200, are widely used as emulsifiers, dispersing agents, and wetting agents in various industries, including detergents, textiles, and paints. mlunias.comindiamart.com

Development of Advanced Fuel Additives Based on 4-(2,4-Dimethylheptan-3-yl)phenol for Modified Combustion Characteristics

The properties of 4-(2,4-dimethylheptan-3-yl)phenol also make it a candidate for use as a fuel additive. Fuel additives are used to improve the performance of fuels, enhance engine longevity, and reduce harmful emissions.

As a lubricity enhancer , the long alkyl chain of the molecule can form a protective film on metal surfaces within the fuel system and engine, reducing friction and wear. This is particularly important in modern low-sulfur diesel fuels, which have reduced natural lubricity.

In terms of combustion modification, the phenolic component can influence the ignition and burning characteristics of the fuel. It has been investigated as a component in an improved diesel fuel formulation aimed at enhancing ignition characteristics and lubricity. googleapis.comgoogle.com This can lead to more complete combustion, which in turn can result in soot reduction . The presence of the oxygen atom in the phenol group can also contribute to more complete combustion, further reducing particulate matter emissions.

Furthermore, by promoting more efficient combustion at lower temperatures, additives based on 4-(2,4-dimethylheptan-3-yl)phenol could potentially contribute to the reduction of nitrogen oxides (NOx) , which are primarily formed at high temperatures in the engine. Patents describe methods for producing improved diesel fuel with the potential to reduce both soot and NOx emissions simultaneously. googleapis.comgoogle.com

Analytical Methodologies for the Detection and Quantification of 4 2,4 Dimethylheptan 3 Yl Phenol

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for the separation and purity assessment of 4-(2,4-Dimethylheptan-3-yl)phenol, as well as for monitoring its formation during synthesis. Given its structural similarity to other nonylphenol isomers, established methods for these related compounds can be adapted.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like 4-(2,4-Dimethylheptan-3-yl)phenol. Method development would focus on achieving optimal separation from other isomers and potential impurities.

A typical HPLC method would employ a reversed-phase column, such as a C18 or C8, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov Gradient elution is often preferred to ensure adequate separation of a wide range of components with varying polarities. dphen1.com Detection can be achieved using a Diode Array Detector (DAD) or a fluorescence detector (FLD). nih.gov Phenolic compounds exhibit UV absorbance, typically around 220-280 nm, making DAD a suitable choice. nih.gov For enhanced sensitivity and selectivity, fluorescence detection can be utilized, as phenols often fluoresce. dphen1.comrsc.org

A study on the determination of three alkylphenol isomers in water samples utilized a mixed-mode stationary phase (C18/SCX) with a mobile phase of water and methanol (15:85, v/v) at a flow rate of 1 mL/min. nih.gov Detection was performed using both DAD at 279 nm and FLD with excitation at 220 nm and emission at 315 nm. nih.gov For the analysis of alkylphenols in milk, a supported liquid extraction (SLE) method was used for sample cleanup prior to reversed-phase HPLC-DAD analysis. mdpi.com

| Parameter | HPLC Method for Alkylphenol Analysis |

| Column | Reversed-phase C18 or C8, Mixed-mode C18/SCX |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | Diode Array Detector (DAD) (e.g., 279 nm), Fluorescence Detector (FLD) (e.g., Ex: 220 nm, Em: 315 nm) |

| Sample Preparation | Supported Liquid Extraction (SLE), Solid-Phase Extraction (SPE) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Due to the low volatility of 4-(2,4-Dimethylheptan-3-yl)phenol, derivatization is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. A common derivatization agent is 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide (MSTFA), which silylates the hydroxyl group. oup.com

The GC separation would be performed on a capillary column with a non-polar or medium-polarity stationary phase. The complex isomeric mixture of technical nonylphenol, which includes various branched isomers, can be effectively separated and analyzed by GC coupled with mass spectrometry (GC-MS). sigmaaldrich.commerckmillipore.com The use of a programmed temperature vaporizing (PTV) injector can optimize the transfer of the derivatized analytes onto the analytical column. thermofisher.com

Advanced Hyphenated Techniques for Complex Mixture Analysis

For the analysis of 4-(2,4-Dimethylheptan-3-yl)phenol in complex matrices such as environmental samples or biological fluids, hyphenated techniques that couple the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the identification and quantification of alkylphenols. oup.comthermofisher.com Following derivatization, the sample is introduced into the GC, where the components are separated. The eluting compounds then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for structural elucidation and confident identification. The use of selected reaction monitoring (SRM) in GC-tandem mass spectrometry (GC-MS/MS) can significantly enhance sensitivity and selectivity, which is particularly useful for analyzing trace levels in complex samples like house dust. oup.comthermofisher.com

A study on the analysis of alkylphenols in house dust utilized solvent extraction, solid-phase extraction (SPE) cleanup, and derivatization with MSTFA, followed by GC-MS/MS analysis. oup.com This method demonstrated high sensitivity with method detection limits in the low µg/g range. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the technique of choice for analyzing many emerging environmental pollutants, including alkylphenols, due to its high sensitivity and applicability to a wide range of compounds without the need for derivatization. nih.govexpec-tech.com However, pre-column derivatization with agents like dansyl chloride can increase sensitivity by up to 1000 times. nih.govresearchgate.net

LC-MS/MS methods for alkylphenols often utilize a reversed-phase liquid chromatography separation followed by detection with a triple quadrupole mass spectrometer. expec-tech.comresearchgate.net Electrospray ionization (ESI) is a common ionization technique, and it can be operated in either positive or negative ion mode. rsc.org For underivatized alkylphenols, negative ion mode is often employed. researchgate.net The use of tandem mass spectrometry allows for highly selective and sensitive quantification through multiple reaction monitoring (MRM). researchgate.net

| Parameter | LC-MS/MS Method for Alkylphenol Analysis |

| Chromatography | Reversed-phase HPLC or UPLC |

| Ionization | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Derivatization (optional) | Dansyl chloride |

Spectrophotometric and Electrochemical Detection Methods for Trace Analysis in Research Matrices

While chromatographic techniques are the gold standard, spectrophotometric and electrochemical methods can offer simpler, more rapid, and cost-effective alternatives for the trace analysis of phenolic compounds in certain research applications.

Spectrophotometric methods for alkylphenols often rely on a color-forming reaction. For instance, a method for alkylphenol polyethoxylates involves the formation of a ternary complex with lead(II) and a porphyrin derivative, which can be measured by its absorbance at a specific wavelength. nih.gov The critical micelle concentration of polyoxyethylated alkylphenols has also been determined using spectrophotometry by observing the shift in the absorption maximum. bohrium.comresearchgate.net While these methods are typically applied to ethoxylated derivatives, similar principles could be adapted for the direct or indirect determination of 4-(2,4-Dimethylheptan-3-yl)phenol.

Electrochemical sensors offer another avenue for the sensitive detection of phenol (B47542) derivatives. cerist.dznih.gov These sensors often utilize modified electrodes, such as those incorporating carbon nanotubes, conducting polymers, or enzymes like tyrosinase, to enhance the electrochemical response towards phenolic compounds. nih.govnih.govmdpi.com The detection is based on the oxidation of the phenolic hydroxyl group at a specific potential. The development of such a sensor for 4-(2,4-Dimethylheptan-3-yl)phenol could provide a portable and rapid tool for in-situ measurements.

Development of Novel Sensor Systems for Selective Chemical Detection of 4-(2,4-Dimethylheptan-3-yl)phenol

The pursuit of rapid, selective, and sensitive detection methods for 4-(2,4-Dimethylheptan-3-yl)phenol has driven the development of innovative sensor technologies. These systems offer promising alternatives to traditional chromatographic techniques, aiming to provide real-time or near-real-time analysis, portability, and lower operational costs. Research in this area is multifaceted, exploring various transduction principles and recognition elements to achieve the desired analytical performance for this specific nonylphenol isomer.

A notable advancement in this field is the fabrication of a flexible, integrated electrochemical dual sensor designed to detect both nonylphenol (specifically identifying the 4-(2,4-dimethylheptan-3-yl)phenol isomer) and the pharmaceutical compound paroxetine. emerald.comresearchgate.net This development highlights a trend towards creating multi-analyte sensors capable of simultaneously monitoring different classes of environmental contaminants.

The majority of novel sensor development for phenolic compounds, including isomers of nonylphenol, is centered around electrochemical and optical methods. nih.gov These approaches often rely on the modification of electrode or sensor surfaces with nanomaterials or specific recognition elements to enhance sensitivity and, crucially, selectivity.

Electrochemical Sensors

Electrochemical sensors are a major focus of research due to their inherent advantages, such as high sensitivity, rapid response, and amenability to miniaturization. mdpi.com For the detection of nonylphenol and its isomers, several innovative electrode modifications have been explored.

One promising strategy involves the use of poly(ionic liquid)s (PILs) . A sensor constructed with a glassy carbon electrode (GCE) modified with a cross-linker-based PIL, poly([V2C4(mim)2]Br2), demonstrated significantly enhanced sensitivity for 4-nonylphenol (B119669) (4-NP) compared to traditional polymers. mdpi.com The peak current response of this PIL-based sensor was 3.6 times higher than that of a poly(ethylene glycol dimethacrylate) modified electrode. mdpi.com Another approach utilized a composite of a poly(ionic liquid) hollow nanosphere and gold nanoparticles on a GCE, which also showed high sensitivity for 4-NP detection in water samples. rsc.org

The enhancement effect of surfactants has also been leveraged. A simple yet effective electrochemical sensor was developed using a carbon paste electrode modified with cetyltrimethylammonium bromide (CTAB). mdpi.comcolab.ws The CTAB forms a bilayer on the electrode surface, which remarkably enhances the electrochemical oxidation signal of nonylphenol, allowing for its direct determination. mdpi.comcolab.ws

Molecularly Imprinted Polymers (MIPs) represent a particularly powerful technology for achieving high selectivity. MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functionality to the target analyte. mdpi.comdtu.dk This "molecular imprinting" process creates cavities that can selectively rebind the template molecule, in this case, 4-(2,4-Dimethylheptan-3-yl)phenol.

Several studies have demonstrated the potential of MIP-based sensors for 4-nonylphenol. For instance, a sensor was developed by electropolymerizing a MIP film on a nanoscale multilayer electrode, using 4-NP as the template and p-aminothiophenol as the functional monomer. researchgate.net Another innovative approach involved creating hybrid core-shell imprinted nanoparticles of Fe3O4-CdTe quantum dots, which could specifically recognize and bind to 4-nonylphenol. dtu.dk The integration of MIPs with various transducers, such as electrochemical or piezoelectric ones, offers a versatile platform for creating highly selective sensors. dtu.dknih.gov

Optical Biosensors

Optical biosensors provide an alternative detection modality, often utilizing principles like surface plasmon resonance (SPR) or fluorescence. shu.ac.uknih.gov These methods can offer very high sensitivity. For the detection of nonylphenol, optical methods such as total internal reflection ellipsometry (TIRE) have been shown to be even more sensitive than SPR. shu.ac.uk In these systems, specific antibodies against nonylphenol are immobilized on a sensor surface, and the binding of the analyte is monitored by a change in the optical signal. shu.ac.uk

The table below summarizes the performance of various novel sensor systems developed for nonylphenol and related phenolic compounds, illustrating the typical detection limits and linear ranges achieved.

Interactive Data Table: Performance of Novel Sensor Systems for Nonylphenol and Related Phenolic Compounds

| Sensor Type/Electrode Modification | Target Analyte | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

| Poly([V2C4(mim)2]Br2)/GCE | 4-Nonylphenol | DPV | 0.05–5 µM | 0.01 µM | mdpi.com |

| Poly(ionic liquid) hollow nanosphere/AuNP/GCE | 4-Nonylphenol | DPV | 0.1–120 µM | 0.033 µM | rsc.org |

| CTAB/Carbon Paste Electrode | Nonylphenol | DPV | 0.1–25 µM | 0.01 µM | mdpi.comcolab.ws |

| Molecularly Imprinted Polymer/NGNRs-IL/GCE | Nonylphenol | DPV | 0.04–6 µM | 8 nM | researchgate.net |

| Fe3O4 Nanoparticles/Carbon Paste Electrode | Syringic Acid | DPV | - | 0.26 µM | mdpi.com |

| Fe3O4 Nanoparticles/Carbon Paste Electrode | Rutin | DPV | - | 0.08 µM | mdpi.com |

| CeO2–CNT NCs/Nafion/GCE | 4-Methoxyphenol | I-V | 0.1-1.0 mM | 12.0 nM | emerald.com |

| Molecularly Imprinted Polymer PGE | Bisphenol A | DPV | 1.5–7.5 µM | 0.161 µM | researchgate.net |

Note: This table includes data for nonylphenol (NP) and other phenolic compounds to provide a comparative overview of sensor performance. The specific isomer 4-(2,4-Dimethylheptan-3-yl)phenol may exhibit different performance characteristics.

The development of these novel sensor systems is a critical step towards enabling efficient and widespread monitoring of 4-(2,4-Dimethylheptan-3-yl)phenol in various environmental matrices. Future research will likely focus on further improving the selectivity of these sensors, particularly for distinguishing between different nonylphenol isomers, enhancing their long-term stability, and integrating them into portable, field-deployable devices for on-site analysis. mdpi.commdpi.com

Environmental Chemical Pathways and Degradation Mechanisms of 4 2,4 Dimethylheptan 3 Yl Phenol

Photochemical Degradation Pathways in Aqueous and Atmospheric Environments

The photochemical degradation of 4-(2,4-Dimethylheptan-3-yl)phenol, a component of technical nonylphenol mixtures, is a crucial process influencing its environmental persistence. In the atmosphere, this compound is expected to exist primarily in the vapor phase. atamanchemicals.com Its degradation is dominated by reactions with photochemically-produced hydroxyl radicals (•OH). atamanchemicals.com The estimated half-life for the atmospheric reaction of nonylphenols with hydroxyl radicals is approximately 2.5 hours, indicating rapid degradation. industrialchemicals.gov.au For the related compound 2,4-dimethylphenol, the atmospheric half-life for this reaction is estimated to be 5.3 hours. epa.gov

In aqueous environments, the role of direct photolysis for phenols can be significant if they absorb light in the solar spectrum. 2,4-Dimethylphenol, for instance, has an absorption band that extends beyond 290 nm, suggesting potential for direct photochemical degradation. epa.gov However, for branched nonylphenols, indirect photolysis is often a more significant pathway. This can involve reactions with hydroxyl radicals formed from other substances in the water, such as nitrate (B79036) and dissolved organic matter, upon exposure to sunlight. The coupling of photodegradation with biodegradation is also a recognized pathway for the removal of phenolic compounds. nih.gov

Microbial Biodegradation Studies and Identification of Transformation Products

The microbial biodegradation of 4-(2,4-Dimethylheptan-3-yl)phenol is highly dependent on the complex branched structure of its nonyl side chain. This structure significantly influences the rate and pathway of degradation compared to linear isomers. nih.govnih.gov

Degradation Pathways and Influencing Factors: Bacterial degradation of branched nonylphenols is often initiated by an unusual ipso-hydroxylation mechanism, where the hydroxyl group is added to the carbon atom of the phenolic ring that is attached to the alkyl chain. nih.gov This is different from the typical degradation pathways for short-chain alkylphenols. nih.gov The structure of the alkyl group, particularly the presence of a quaternary α-carbon, is a key factor determining biodegradability. nih.gov Isomers with highly branched chains can be less efficiently degraded than those with less complex branching. tandfonline.com

Several bacterial genera, particularly Sphingomonas and related species, have been identified as capable of degrading nonylphenol isomers. nih.govresearchgate.net For example, Sphingomonas xenophaga Bayram has been shown to utilize a main isomer of technical nonylphenol as its sole source of carbon and energy. nih.gov Sphingobium amiense can rapidly degrade isomers with α-dimethyl and α-methyl, α-ethyl configurations, while Sphingomonas cloacae appears to degrade a wider range of nonylphenol isomers at similar rates. tandfonline.com

Identified Transformation Products: Studies on specific branched nonylphenol isomers have led to the identification of several transformation products. During the degradation of a synthesized nonylphenol isomer by Sphingomonas TTNP3, the corresponding nonanol (an alcohol with the same alkyl structure as the nonyl chain) was detected in the extracellular media. nih.goviwaponline.com This indicates a cleavage of the bond between the alkyl chain and the phenolic ring. Further degradation can lead to the complete mineralization to carbon dioxide (CO2). nih.goviwaponline.com Other identified intermediates from the degradation of various phenolic compounds include hydroquinone (B1673460) and 4-hydroxybenzyl alcohol. escholarship.org In some cases, dead-end products like 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid have been observed from the degradation of dimethylphenols. nih.gov

| Microorganism | Degradation Pathway/Observation | Identified Transformation Products | Reference |

|---|---|---|---|

| Sphingomonas sp. | Ipso-hydroxylation is a key initial step. Degradation is dependent on the branching of the alkyl chain. | Alkyl chain oxidation products, phenolic polymers (by fungi). | nih.gov |

| Sphingomonas TTNP3 | Degradation of a specific branched isomer, 4(3',5'-dimethyl-3'-heptyl)-phenol. | Nonanol (corresponding to the alkyl chain), CO2 (mineralization). Intracellular radioactive metabolites were also found. | nih.goviwaponline.com |

| Sphingobium amiense | Rapidly degrades isomers with α-dimethyl and α-methyl, α-ethyl configurations. Less efficient with highly branched chains. | Not specified for the specific isomer. | tandfonline.com |

| Sphingomonas cloacae | Degrades all tested isomers of the BNP groups at similar rates. | Not specified for the specific isomer. | tandfonline.com |

| Pseudomonas fluorescens | Degradation of dimethylphenols. | 4-hydroxy-3-methylbenzoic acid, 4-hydroxy-2-methylbenzoic acid (as dead-end products). | nih.gov |

Investigation of Sorption and Transport Phenomena in Abiotic Environmental Compartments

The transport and fate of 4-(2,4-Dimethylheptan-3-yl)phenol in the environment are largely governed by its physicochemical properties, particularly its hydrophobicity.

Sorption to Soil and Sediment: Branched nonylphenols exhibit a high tendency to sorb to soil and sediment due to their low water solubility and high hydrophobicity. The octanol-water partition coefficient (log K_ow) for branched nonylphenol has been determined to be 5.4, indicating a strong affinity for organic matter. europa.eu This is further supported by a reported log K_oc (organic carbon-water (B12546825) partition coefficient) of 3.97 for branched nonylphenol, signifying strong binding to the organic fraction of soils and sediments. nih.gov The sorption process is influenced by the isomer's structure, with branched isomers behaving differently from linear ones. nih.gov

Due to this strong sorption, nonylphenol accumulates in environmental compartments with high organic content, such as sewage sludge and river sediments. atamanchemicals.comresearchgate.net Sorption to suspended solids is a major removal mechanism in wastewater treatment plants. atamanchemicals.com Studies on the sorption of nonylphenol on black carbon-amended sediment have shown that the process can be described by a dual-mode model, involving both partitioning into the organic matrix and adsorption to specific sites. nih.gov This strong sorption can lead to the sequestration of the compound in sediments, making it less available for degradation but also a long-term source of contamination. nih.gov

Transport: Due to its properties, 4-(2,4-Dimethylheptan-3-yl)phenol is expected to be relatively immobile in soil. atamanchemicals.com Its transport is largely associated with the movement of particulate matter to which it is sorbed. While volatilization from moist soil surfaces is considered possible, the compound's primary fate in the terrestrial environment is partitioning to soil. atamanchemicals.com In aquatic systems, it is found in both the water column and, more significantly, in the sediments. researchgate.netoekotoxzentrum.ch

| Parameter | Value | Implication | Reference |

|---|---|---|---|